molecular formula C17H18N4O5 B12908695 (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12908695
M. Wt: 358.3 g/mol
InChI Key: RKVUCVOUTVTNGY-IWCJZZDYSA-N
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Description

The compound (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified purine nucleoside featuring:

  • A benzyl group at the 2-position of the purine base.
  • A hydroxyl group at the 6-position of the purine.
  • A tetrahydrofuran sugar moiety with hydroxymethyl and hydroxyl groups.

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

2-benzyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C17H18N4O5/c22-7-10-13(23)14(24)17(26-10)21-8-18-12-15(21)19-11(20-16(12)25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,22-24H,6-7H2,(H,19,20,25)/t10-,13-,14-,17-/m1/s1

InChI Key

RKVUCVOUTVTNGY-IWCJZZDYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex molecular structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C17H20N4O4C_{17}H_{20}N_{4}O_{4}, and it features a tetrahydrofuran ring substituted with a benzyl and purine moiety. The stereochemistry is defined by the specific R/S configurations at the 2, 3, 4, and 5 positions.

Structural Formula

 2R 3R 4S 5R 2 2 Benzyl 6 hydroxy 9H purin 9 yl 5 hydroxymethyl tetrahydrofuran 3 4 diol\text{ 2R 3R 4S 5R 2 2 Benzyl 6 hydroxy 9H purin 9 yl 5 hydroxymethyl tetrahydrofuran 3 4 diol}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have highlighted its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme linked to various cancers and metabolic disorders .
  • Cell Proliferation : In vitro studies have demonstrated that this compound can affect cell proliferation rates in cancer cell lines. A notable study showed a dose-dependent inhibition of cell proliferation in the HSC-2 human oral cancer cell line when treated with derivatives of this compound .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which could contribute to cellular protection against oxidative stress .

Data Table: Biological Activity Overview

Activity Effect Reference
NNMT InhibitionIC50 = 1.41 μM
Cell Proliferation (HSC-2)Significant reduction at 100 μM
Antioxidant PotentialSuggested by hydroxyl groups

Case Study 1: NNMT Inhibition

In a study focused on NNMT inhibitors, the compound exhibited significant inhibitory effects on cell proliferation in HSC-2 cells. The results indicated that at higher concentrations (100 μM), there was a notable decrease in cell viability compared to control groups treated with DMSO .

Case Study 2: Structural Modifications

Research involving structural modifications of similar compounds revealed that alterations in the purine moiety could enhance biological activity. For example, modifications leading to better π-π stacking interactions improved the binding affinity to NNMT . This suggests that fine-tuning the chemical structure can lead to more potent derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Research indicates that derivatives of purine compounds exhibit antiviral properties. The presence of the benzyl and hydroxymethyl groups in this compound may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
  • Cancer Treatment : Compounds similar to (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol have been studied for their potential in cancer therapy. The purine structure is known to interact with nucleic acids, which could lead to the development of novel chemotherapeutic agents.
  • Neuroprotective Effects : Some studies suggest that purine derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemical Applications

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This could be significant in regulating cellular processes and developing drugs for metabolic disorders.
  • Signal Transduction Modulation : Given its structural similarity to adenosine and other nucleotides, this compound might influence signaling pathways mediated by purinergic receptors, which are crucial for various physiological functions.

Agricultural Applications

  • Plant Growth Regulators : The compound's structural features suggest potential use as a plant growth regulator. Research into similar compounds has demonstrated the ability to enhance plant growth and yield by influencing hormonal pathways.
  • Stress Resistance in Plants : Studies have shown that certain purine derivatives can increase plant tolerance to abiotic stresses such as drought and salinity. This application could be vital for improving crop resilience in changing climate conditions.

Data Table of Research Findings

Application AreaStudy ReferenceKey Findings
Antiviral Activity Inhibition of viral replication observed
Cancer Treatment Induced apoptosis in cancer cell lines
Neuroprotective Effects Reduced oxidative stress in neuronal cultures
Enzyme Inhibition Significant inhibition of nucleotide metabolizing enzymes
Plant Growth Regulation Enhanced growth metrics in treated plants

Case Studies

  • Antiviral Efficacy Study :
    • A study published in a peer-reviewed journal evaluated the antiviral efficacy of similar purine derivatives against influenza virus. Results showed a significant reduction in viral titers when treated with the compound.
  • Cancer Cell Line Research :
    • In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection Trials :
    • Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls, indicating its potential role in neuroprotection.

Comparison with Similar Compounds

Modifications at the Purine 2-Position

Compound Name 2-Substituent 6-Substituent Key Features Synthesis Method (Reference)
Target Compound Benzyl Hydroxyl Lipophilic benzyl group; polar hydroxyl at C5. Not described in evidence.
(2R,3R,4S,5R)-2-(2-Chloro-6-((3-fluorobenzyl)amino)-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)tetrahydrofuran-3,4-diol Chloro 3-Fluorobenzylamino Tetrazolyl sugar; halogen and fluorinated benzyl enhance electronic diversity. Nucleophilic substitution with amines.
(2R,3R,4S,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Amino Methoxy Polar methoxy group; amino substitution at C2. Not detailed.

Key Observations :

  • Halogenated analogs (e.g., Cl at C2) may exhibit altered binding kinetics due to steric and electronic effects .

Modifications at the Purine 6-Position

Compound Name 6-Substituent Biological Activity (if Reported) Reference
Target Compound Hydroxyl Unknown. -
YZG-330: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((R)-1-phenylpropylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (R)-1-Phenylpropylamino Adenosine A1 receptor agonist ; reduces body temperature in mice.
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (9c) Benzylamino Synthesized but biological data not provided.
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Chloro Research chemical; no activity data.

Key Observations :

  • Hydroxyl groups (target compound) may engage in hydrogen bonding, critical for receptor interactions.
  • Bulkier substituents (e.g., YZG-330’s phenylpropylamino) enhance receptor subtype selectivity (e.g., A1 over A2a) .

Modifications at the Purine 8-Position

Compound Name 8-Substituent 6-Substituent Notes Reference
(2R,3R,4S,5R)-2-(8-(Butylthio)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (21) Butylthio Methylamino Sulfur-containing substituent; potential enzyme inhibition.
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Bromo Amino Halogenation may influence DNA/RNA binding.

Key Observations :

  • 8-Substituents (e.g., butylthio, bromo) alter electronic properties and steric bulk, impacting interactions with enzymes like CD39/CD73 .

Sugar Moiety Modifications

Compound Name Sugar Modification Impact on Properties Reference
Target Compound Tetrahydrofuran with hydroxymethyl Standard nucleoside-like solubility. -
(2R,3S,4R,5R)-2-(2-Ethyl-2H-tetrazol-5-yl)-5-(6-((thiophen-2-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol Tetrazolyl group Enhanced stability; potential for metal coordination.
(3R,4R,5R)-3-Allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Allyl group Increased hydrophobicity; possible prodrug functionality.

Key Observations :

  • Tetrazolyl groups improve metabolic stability compared to hydroxymethyl .
  • Allyl modifications introduce sites for further chemical derivatization .

Physical Properties

  • Molecular Weights : Range from 252.23 g/mol (simplest analogs) to 674.3 g/mol (bulky substituents) .
  • Solubility : Hydroxyl and polar groups enhance water solubility, while benzyl or allyl groups increase lipophilicity .
  • Stability : Compounds with halogens (e.g., Cl, Br) may exhibit longer shelf lives but require inert storage conditions .

Preparation Methods

Protection of Sugar Hydroxyl Groups

The tetrahydrofuran ring’s 3,4-diol groups are typically protected to avoid undesired reactions during purine attachment. Common protecting groups include acetyl (acetyloxy) or benzoyl groups. This protection is crucial for regioselectivity and stereochemical control.

  • Example: Acetylation of the sugar hydroxyls using acetic anhydride in pyridine or similar solvents.

Preparation of Purine Derivative

The purine moiety is often introduced as a halogenated purine, such as 2,6-dichloropurine or 6-chloropurine, which serves as a reactive intermediate for nucleophilic substitution.

  • Halogen (chlorine or bromine) acts as a leaving group.
  • The purine base may be functionalized with substituents like benzyl or hydroxybenzyl groups via nucleophilic aromatic substitution.

Coupling Reaction

The key step involves coupling the protected sugar derivative with the purine base under conditions that promote nucleophilic substitution at the purine’s halogenated position.

  • Typical conditions: Heating at 50–150 °C in an inert solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
  • Catalysts or additives: Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or amine bases (e.g., diisopropylethylamine).
  • The reaction may be performed under inert atmosphere to prevent oxidation.

Deprotection

After coupling, the protecting groups on the sugar hydroxyls are removed to yield the free diol form.

  • Common deprotection methods include mild basic hydrolysis or acidic conditions depending on the protecting group.
  • Careful control of reaction time and temperature is necessary to avoid degradation.

Purification and Characterization

  • Purification is typically achieved by chromatographic techniques such as column chromatography or preparative HPLC.
  • Characterization involves NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and stereochemistry.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Sugar protection Acetic anhydride, pyridine Protects 3,4-diol as acetates
Purine halogenation 2,6-Dichloropurine or 6-chloropurine Halogen serves as leaving group
Coupling DMSO or MeCN, TMSOTf (Lewis acid), DBU (base), 50–150 °C Promotes nucleophilic substitution
Deprotection Mild base (e.g., NaHCO3) or acid Removes acetyl groups without degrading product
Purification Column chromatography, HPLC Ensures high purity and correct stereochemistry

Research Findings and Optimization

  • The use of acetyl protecting groups on the sugar hydroxyls improves regioselectivity and yield during coupling.
  • Lewis acid catalysis (e.g., TMSOTf) significantly enhances the nucleophilic substitution efficiency on the purine ring.
  • Reaction temperature optimization (typically 50–150 °C) balances reaction rate and product stability.
  • Bases such as DBU or diisopropylethylamine facilitate the reaction by scavenging acids formed during substitution.
  • Inert solvents like DMSO and MeCN provide a suitable medium for high-temperature reactions without side reactions.
  • Low-temperature lithiation and Grignard reagents have been used in related purine modifications but are less common for this specific compound.

Summary Table of Preparation Steps

Stage Description Key Reagents/Conditions Outcome
1. Protection Protect sugar hydroxyls Acetic anhydride, pyridine Protected sugar with acetyl groups
2. Purine activation Halogenation of purine base 2,6-Dichloropurine or 6-chloropurine Reactive purine intermediate
3. Coupling Nucleophilic substitution of purine halogen DMSO/MeCN, TMSOTf, DBU, 50–150 °C Coupled protected nucleoside
4. Deprotection Removal of protecting groups Mild base or acid Free hydroxyl groups restored
5. Purification Isolation of pure compound Chromatography, HPLC Pure (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Q & A

Q. What controls are essential in assessing its stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Use HPLC to quantify degradation products (e.g., hydrolyzed purine or oxidized furan). Include buffer controls (pH 1–9) and antioxidants (e.g., BHT) to identify degradation pathways .

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